molecular formula C18H18N2O4 B5083233 N-{2-[(4-methylbenzoyl)amino]benzoyl}alanine CAS No. 6056-06-0

N-{2-[(4-methylbenzoyl)amino]benzoyl}alanine

Cat. No. B5083233
CAS RN: 6056-06-0
M. Wt: 326.3 g/mol
InChI Key: QENMGDJRQBEQBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-{2-[(4-methylbenzoyl)amino]benzoyl}alanine involves coupling reactions, where para-ferrocenyl benzoic acid is reacted with amino acid esters using 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) protocols. This method has been applied in creating a range of N-para-ferrocenyl benzoyl amino acid ethyl esters, showcasing the versatility and efficacy of this synthetic approach in producing complex organic compounds (Savage et al., 2005).

Molecular Structure Analysis

The molecular structure of such compounds is characterized through various spectroscopic techniques, including NMR and mass spectrometry, and confirmed by X-ray crystallography. The crystal structures of derivatives, such as glycyl and (±)-2-aminobutyric acid derivatives, provide insight into the molecular configuration, intermolecular interactions, and the overall geometry of these complex molecules, highlighting the importance of structural analysis in understanding their chemical behavior (Savage et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving N-{2-[(4-methylbenzoyl)amino]benzoyl}alanine derivatives often result in the formation of new bonds and functional groups, significantly altering their chemical properties. For instance, the reaction of benzoyl isothiocyanate with amino acids such as L-serine, L-proline, D-methionine, and L-alanine highlights the reactivity of these compounds and their potential to form a variety of products, each with unique structural and chemical properties. These reactions are crucial for expanding the utility and applicability of such compounds in different chemical domains (Odame et al., 2015).

Physical Properties Analysis

The physical properties of N-{2-[(4-methylbenzoyl)amino]benzoyl}alanine and its derivatives, such as solubility, melting point, and crystalline structure, are determined through experimental analysis. These properties are influenced by the molecular structure and play a significant role in determining the compound's suitability for various applications, including its behavior in chemical reactions and its interaction with other compounds.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are key to understanding the potential applications and limitations of N-{2-[(4-methylbenzoyl)amino]benzoyl}alanine derivatives. Studies on the reaction mechanisms, such as the esterolytic reactions of benzoyl-CoA derivatives, provide insights into how these compounds interact with other chemical entities, their potential as intermediates in synthesis, and their overall chemical behavior (Webster et al., 1974).

properties

IUPAC Name

2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11-7-9-13(10-8-11)16(21)20-15-6-4-3-5-14(15)17(22)19-12(2)18(23)24/h3-10,12H,1-2H3,(H,19,22)(H,20,21)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENMGDJRQBEQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387184
Record name 2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6056-06-0
Record name 2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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